

Mechanisms of Ceftolozane-Tazobactam Resistance in *P. aeruginosa*

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ceftolozane Sulfate

CAS No.: 936111-69-2

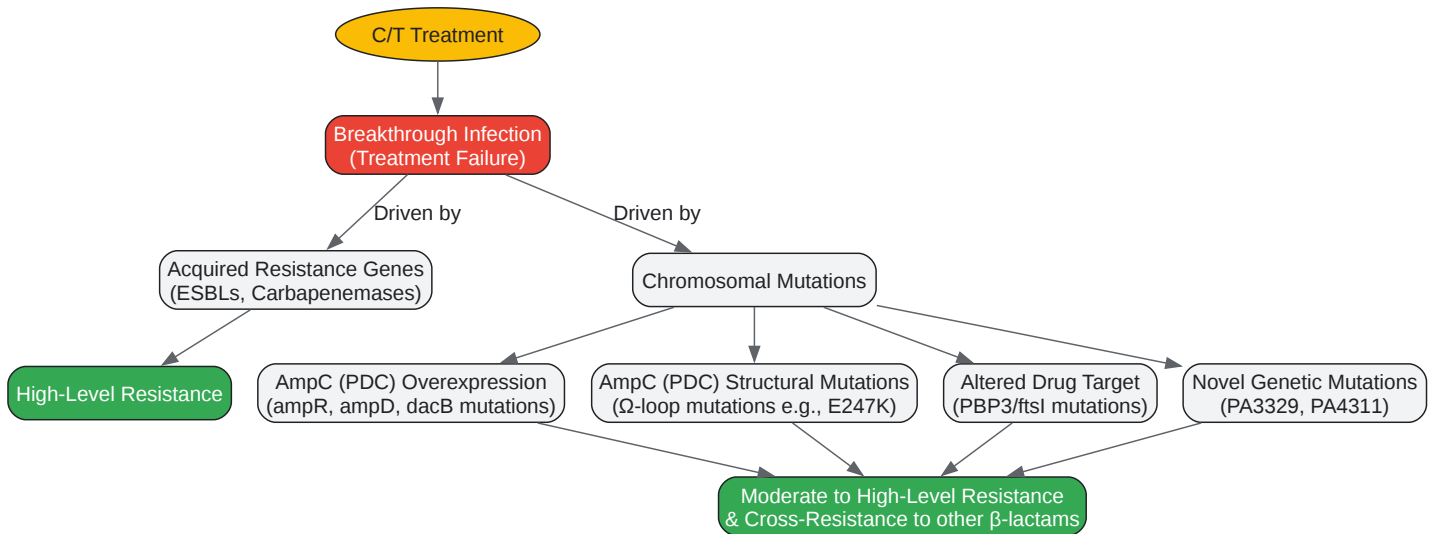
Cat. No.: S523134

Get Quote

Mechanism Category	Specific Molecular Alterations	Impact on Resistance
Production of Transferable β-Lactamases [1] [2] [3]	ESBLs (PER, GES, VEB, OXA variants); Carbapenemases (KPC, VIM, IMP, NDM, GES) [1] [2].	Confers high-level resistance; associated with epidemic clones; tazobactam does not inhibit many of these enzymes [1] [3].
Mutations Leading to AmpC (PDC) Overexpression [1] [2] [3]	Mutations in regulatory genes (ampR, ampD, ampG, dacB) [1] [2].	Derepression causes high-level production of the chromosomal cephalosporinase (PDC), leading to moderate resistance [1].
Mutations in AmpC (PDC) Structure [1] [2] [3]	Substitutions in or near the Ω -loop (e.g., F147L, E247K, G183D, Δ G229-E247) [1] [2] [3].	Widens the enzyme's active site, enhancing hydrolysis of C/T and leading to high-level resistance; often confers cross-resistance to ceftazidime and ceftazidime-avibactam [3].
Mutations in Penicillin-Binding Proteins (PBPs) [4]	Mutations in ftsI gene encoding PBP3 [4].	Reduces ceftolozane binding affinity, decreasing drug efficacy [4].

Mechanism Category	Specific Molecular Alterations	Impact on Resistance
Other Novel Mutations [4]	Mutations in genes PA3329 and PA4311 (function not fully determined) [4].	Significantly associated with C/T resistance in genomic studies [4].

The relationships between these mechanisms and their contribution to treatment failure are visualized in the diagram below.

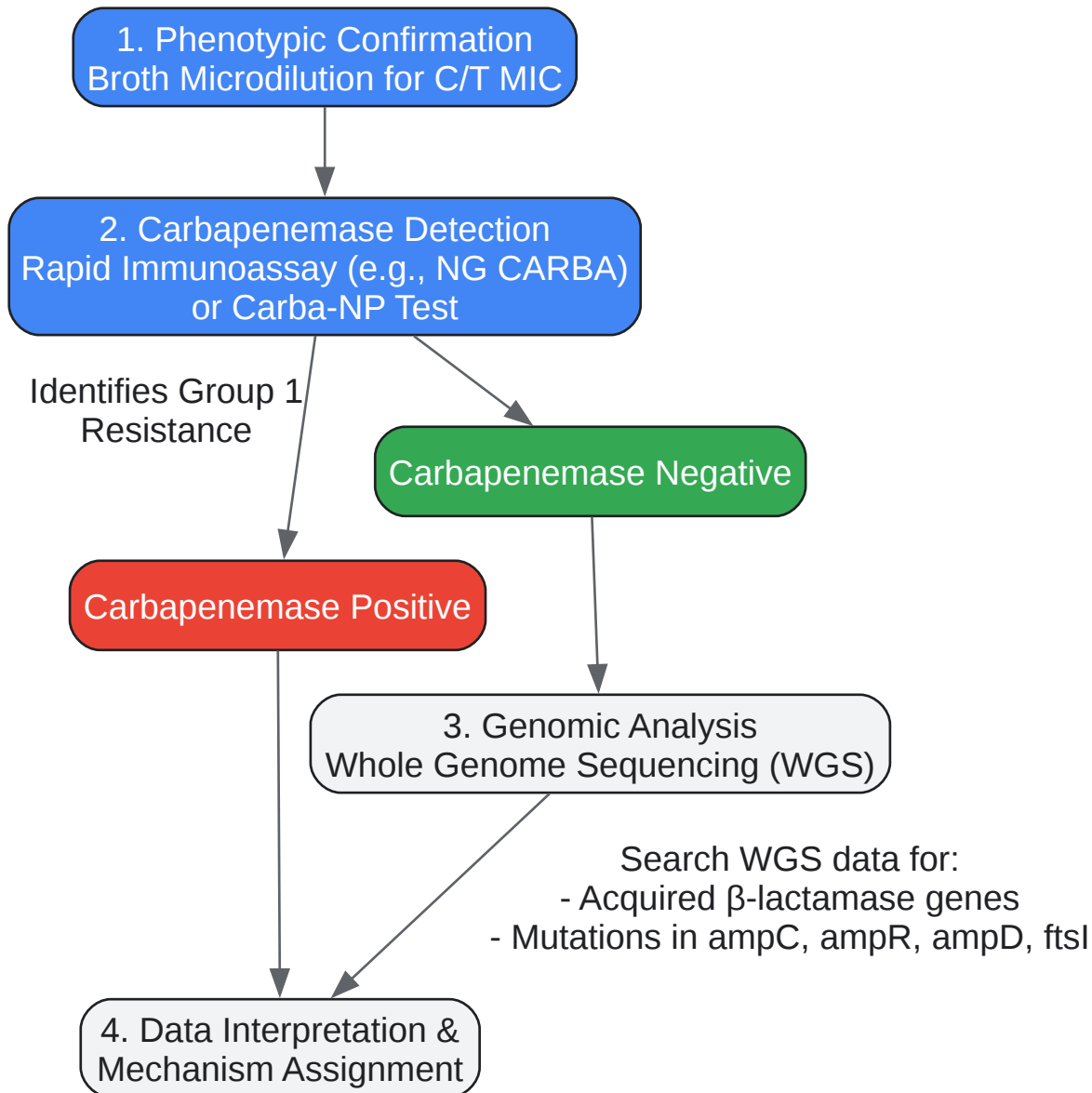


[Click to download full resolution via product page](#)

Experimental Protocols for Investigating Resistance

When resistance emerges during C/T treatment, the following workflow can help identify the cause.

Protocol 1: Core Resistance Identification Workflow



[Click to download full resolution via product page](#)

Key Methodological Details:

- **MIC Determination:** Perform **broth microdilution** following CLSI or EUCAST guidelines. Use *E. coli* ATCC 25922 and *P. aeruginosa* ATCC 27853 as quality control strains. Interpret results using the most current clinical breakpoints (e.g., EUCAST: resistant MIC > 4 mg/L) [5] [2].

- **Carbapenemase Detection:** Use a phenotypic test like the **Rapidec Carba-NP** or immunochromatographic assay (e.g., NG CARBA) for initial screening [2].
- **Whole Genome Sequencing (WGS):** This is the definitive method. Key steps include [1] [2] [4]:
 - **DNA Extraction & Library Prep:** Use a kit like the Nextera XT for Illumina sequencing.
 - **Sequencing & Assembly:** Sequence on a platform like Illumina MiSeq and perform *de novo* assembly with tools like SPAdes.
 - **Analysis:**
 - **Resistance Genes:** Use ResFinder or BLAST against databases of known β -lactamase genes (e.g., *blaVIM*, *blaKPC*, *blaGES*) [2].
 - **Chromosomal Mutations:** Map sequence data to a reference genome (e.g., PAO1) to identify mutations in *ampC*, *ampR*, *ampD*, *dacB* (PBP4), *ftsI* (PBP3), and other identified genes [2] [4].

Protocol 2: Investigating Cross-Resistance

A critical consequence of C/T resistance, particularly via PDC structural mutations, is cross-resistance to other novel β -lactams. If C/T resistance is detected, determine MICs for **ceftazidime-avibactam** and **imipenem-relebactam** [3]. Notably, Ω -loop mutations in PDC can lead to **simultaneous resistance to C/T and ceftazidime-avibactam** without prior exposure to the latter [3]. For isolates resistant to all these agents, test for **metallo- β -lactamases (MBLs)** and consider susceptibility to **cefiderocol**, which remains stable against many MBLs [3].

Clinical and Epidemiological Troubleshooting FAQs

- **What is the clinical relevance of C/T breakthrough resistance?** Resistance can emerge rapidly, sometimes within **8-15 days** of starting therapy, and is associated with poor clinical outcomes, particularly when source control (e.g., draining an abscess) is inadequate [3].
- **Does C/T usage drive resistance in the broader bacterial population?** Real-world data suggests yes. A study showed the C/T resistance rate in *P. aeruginosa* significantly **decreased from 25.1% to 5.3%** while the drug was temporarily unavailable, then **increased to 10.0%** after its reintroduction, highlighting the role of antimicrobial selective pressure [5].
- **How do I manage a patient with a C/T-resistant infection?** Management is complex and should be guided by full susceptibility testing and mechanism identification [3].

- If an MBL is identified, treatment options are severely limited, and **cefiderocol** may be considered [3].
- Cross-resistance with ceftazidime-avibactam is common, but some C/T-resistant isolates may remain susceptible to other agents like colistin or aminoglycosides [1] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Mechanisms of Resistance to Ceftolozane/Tazobactam in ... [pmc.ncbi.nlm.nih.gov]
2. Molecular mechanisms leading to ceftolozane/tazobactam ... [frontiersin.org]
3. The Yin and Yang of Ceftolozane-Tazobactam Resistance ... [contagionlive.com]
4. Complex pathways to ceftolozane-tazobactam resistance ... [sciencedirect.com]
5. Ceftolozane/tazobactam use and emergence of resistance [pmc.ncbi.nlm.nih.gov]
6. Salvage Therapy with Ceftolozane-Tazobactam for Multidrug ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Mechanisms of Ceftolozane-Tazobactam Resistance in *P. aeruginosa*]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b523134#ceftolozane-tazobactam-breakthrough-infections>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com